Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate
CAS No.: 1374653-41-4
Cat. No.: VC11721585
Molecular Formula: C8H11FO3
Molecular Weight: 174.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374653-41-4 |
|---|---|
| Molecular Formula | C8H11FO3 |
| Molecular Weight | 174.17 g/mol |
| IUPAC Name | methyl 1-fluoro-4-oxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 |
| Standard InChI Key | RSUDWWZZVBMFSO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCC(=O)CC1)F |
| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)F |
Introduction
Structural and Chemical Identity
Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate belongs to the class of fluorinated cyclohexanecarboxylates, which are of interest in medicinal chemistry due to their potential bioactivity and metabolic stability. The compound’s structure features a cyclohexane ring with three key functional groups:
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A fluorine atom at the 1-position, which influences electronic distribution and steric interactions.
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A ketone group at the 4-position, enabling participation in redox and condensation reactions.
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A methyl ester at the 1-position, providing hydrolytic stability and facilitating further derivatization.
The presence of fluorine enhances the molecule’s lipophilicity and bioavailability, as seen in analogous fluorinated cyclohexane derivatives .
Synthetic Methodologies
While no direct synthesis of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is documented, its preparation can be inferred from protocols used for structurally related compounds. Key steps likely involve:
Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone for constructing cyclohexane frameworks. For example, methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate (3b) was synthesized via a Diels-Alder reaction between 2-trimethylsiloxy-1,3-butadiene and a nitro-substituted dienophile in o-xylene under argon, followed by acidic hydrolysis . Adapting this method, a fluorinated dienophile could yield the target compound by replacing the nitrophenyl group with a fluorine atom.
Hydrolysis and Functionalization
Post-cycloaddition hydrolysis is critical for generating ketone moieties. In the synthesis of 3b, the intermediate was treated with 1 M hydrochloric acid in tetrahydrofuran to yield the 4-oxocyclohexane core . Similar conditions could be applied to introduce the methyl ester group via esterification of a carboxylic acid intermediate.
Physicochemical Properties
The physicochemical properties of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate can be extrapolated from analogs:
The fluorine atom’s electronegativity likely reduces the compound’s polarity compared to nitro-substituted analogs, enhancing solubility in organic solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The cyclohexane ring protons would exhibit complex splitting patterns due to axial-equatorial fluorine interactions. For example, in 3b, methylene protons near the ketone resonate at δ 2.20–2.80 ppm .
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¹³C NMR: The carbonyl carbon (C=O) is expected at δ ~208–210 ppm, as observed in 3b (δ 209.2 ppm) . The ester carbonyl (COOCH₃) would appear at δ ~170–175 ppm.
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¹⁹F NMR: Fluorine chemical shifts in cyclohexane derivatives typically range from δ −100 to −125 ppm, depending on substituents .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + H]⁺ for C₉H₁₁FO₃ would have a calculated m/z of 187.0671. Comparable data for 3b (C₁₄H₁₅FNO₅⁺, m/z 296.0929) show deviations <1 ppm , suggesting high accuracy for the target compound.
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